Differential Selectivity Profile Predicted Against a Key Class Comparator
The compound's distinct N-ethyl-N-(3-methylphenyl) substituent, versus the 4-chloro-3-(trifluoromethyl)phenyl group on the well-validated comparator Indophagolin, directly predicts a loss of Indophagolin's activity profile. The basis for this is the established structure-activity relationship (SAR) where Indophagolin's specific substituent is integral to its polypharmacology . This makes the target compound an ideal tool for a 'loss-of-function' control in studies of indoline-6-sulfonamide action.
| Evidence Dimension | Structural Feature Predictive of Target Binding |
|---|---|
| Target Compound Data | Substituent: N-ethyl-N-(3-methylphenyl) group |
| Comparator Or Baseline | Indophagolin: Substituent: N-(4-chloro-3-(trifluoromethyl)phenyl) group; demonstrates P2X4 IC50: 2.71 µM, Autophagy IC50: 140 nM |
| Quantified Difference | Target compound lacks the key functional groups (Cl, CF3) required for the comparator's known activity; predicted to abolish or drastically alter the known binding profile. No direct bioactivity data available. |
| Conditions | Structural and cheminformatics comparison; inferential prediction based on the established SAR of Indophagolin. |
Why This Matters
For researchers needing a negative control or a structurally-matched analog to probe the SAR of indoline-6-sulfonamides away from P2X4/purinergic receptor activity, this compound provides a tailored solution that is chemically closer to the active scaffold than a simple scrambled control.
- [1] Carnero Corrales, M. A., et al. (2021). Thermal proteome profiling identifies the membrane-bound purinergic receptor P2X4 as a target of the autophagy inhibitor indophagolin. Cell Chemical Biology, 28(12), 1750-1757.e5. View Source
